
2-Fluoro-4-hydroxybenzonitrile
Overview
Description
Chemical Identity and Properties 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5) is a fluorinated aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol. Its structure features a hydroxyl group (-OH) at the para position, a fluorine atom at the ortho position, and a nitrile group (-CN) at the meta position relative to the hydroxyl group . This configuration confers unique electronic and steric properties, making it a versatile intermediate in chemical synthesis and pharmaceutical research.
Mechanism and Applications this compound has gained prominence as a CDC25B phosphatase inhibitor in anticancer research. Unlike traditional inhibitors targeting the enzyme’s catalytic site, it binds to an allosteric pocket near a protein-protein interaction (PPI) hotspot, disrupting CDC25B’s interaction with substrates like CDK2/Cyclin A . This mechanism avoids challenges posed by the shallow active site of CDC25B, offering a novel strategy for drug development . Preclinical studies demonstrate its ability to arrest cancer cells in S and G2/M phases, akin to protein kinase inhibitors like UCN-01 .
Market and Industrial Relevance
The compound is commercially significant, with applications spanning agrochemicals, pharmaceuticals, and materials science. Major suppliers include Acros Organics, TCI America, and Thermo Fisher Scientific, reflecting its demand in high-purity research and industrial settings . The global market is driven by advancements in synthesis processes (e.g., fluorination and cyanation) and regulatory support in regions like the Americas and Asia-Pacific .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzonitrile can be synthesized through several methods. One common route involves the reaction of 2-fluoro-4-nitrophenol with sodium nitrite, which results in the formation of this compound . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts or under high-temperature conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles
Scientific Research Applications
2-Fluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-fluoro-4-hydroxybenzonitrile’s uniqueness, we compare it with fluorinated benzonitrile derivatives and related inhibitors. Key structural variations influence their biological activity, solubility, and industrial utility.
Structural and Functional Comparisons
Key Insights:
Substituent Position Sensitivity: The ortho-fluorine and para-hydroxyl arrangement in this compound is critical for CDC25B binding. Ether-linked derivatives (e.g., 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile) prioritize agrochemical utility over anticancer activity, emphasizing the role of hydrophobicity and steric bulk .
Functional Group Modifications: Replacement of the hydroxyl group with a methyl ether (e.g., 2-fluoro-6-(4-methylphenoxy)benzonitrile) reduces polarity, favoring applications in material science but diminishing biological interactions . Nitrile Group: The nitrile’s electron-withdrawing effect enhances binding to CDC25B’s hydrophobic pocket, as shown in structure-activity relationship (SAR) studies .
Comparison with Other CDC25B Inhibitors
While this compound disrupts PPIs, other inhibitors employ distinct mechanisms:
- Active-Site Inhibitors: Traditional CDC25B inhibitors (e.g., quinonoids) target the catalytic site but face challenges due to low selectivity and toxicity .
Research and Development Trends
- SAR Studies: Fragment-based optimization of this compound has yielded analogs with improved binding (e.g., compound 7 in ), though none yet surpass its unique PPI disruption efficacy .
- Market Growth : The compound’s niche in oncology and chemical synthesis positions it for a CAGR of 6–8% (2025–2030), driven by demand for targeted therapies .
Biological Activity
2-Fluoro-4-hydroxybenzonitrile (C7H4FNO) is an organic compound recognized for its diverse biological activities. Its structure, featuring a fluorine atom and a hydroxyl group on a benzonitrile framework, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Fluorine Atom : Increases lipophilicity and alters electronic properties.
- Hydroxyl Group : Facilitates hydrogen bonding, enhancing interaction with biological macromolecules.
- Nitrile Group : Contributes to the overall polarity and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially useful in treating infections.
- Modulation of Signaling Pathways : Research indicates that it can influence signaling pathways relevant to cancer metabolism and cell survival .
Case Studies and Research Findings
-
Anticancer Properties :
- A study demonstrated that this compound binds to the catalytic domain of CDC25B, a phosphatase involved in cell cycle regulation. This interaction suggests potential as an anticancer agent by disrupting cell cycle progression .
- Another investigation indicated that compounds structurally similar to this compound showed significant inhibition of tumor growth in various cancer models, reinforcing its therapeutic potential.
-
Antimicrobial Effects :
- In vitro studies highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity that warrants further exploration for clinical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
This compound | Fluorine and hydroxyl groups | Enhanced reactivity and potential for drug development |
5-Amino-2-fluoro-4-hydroxybenzonitrile | Contains amino group | Increased biological activity due to additional functional group |
2-Fluoro-3-hydroxybenzonitrile | Different hydroxyl position | Variations in intramolecular interactions |
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-4-hydroxybenzonitrile in academic settings?
Basic Research Question
A common approach involves nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, starting from 3-fluoro-4-hydroxybenzaldehyde, a two-step process can be employed: (1) oxidation of the aldehyde to a carboxylic acid, followed by (2) dehydration with a nitrile source (e.g., NH₃/heat or POCl₃). Alternative routes include halogen exchange on pre-functionalized aromatic rings, such as substituting bromine in 4-bromo-3-fluorophenol with a cyano group using CuCN under reflux .
Advanced Consideration : Computational tools (e.g., AI-driven retrosynthesis platforms) can predict feasible pathways by analyzing analogous boronic ester intermediates or leveraging databases like Reaxys for reaction optimization .
Q. How can researchers resolve contradictions in reported melting points (123–127°C vs. 125°C)?
Advanced Research Question
Discrepancies may arise from purity variations or polymorphic forms. To address this:
- Perform differential scanning calorimetry (DSC) to confirm thermal transitions.
- Use HPLC or GC (≥98% purity thresholds) to validate sample integrity .
- Compare crystallization solvents (e.g., methanol vs. ethanol) to assess polymorphism.
Q. What analytical techniques are critical for characterizing this compound?
Basic Research Question
- GC/HPLC : Verify purity (≥98% by GC) and monitor reaction progress .
- FT-IR : Confirm nitrile stretch (~2230 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns .
Advanced Application : High-resolution mass spectrometry (HRMS) can distinguish isotopic peaks for Cl/F interference.
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This property is leveraged in Suzuki-Miyaura couplings using boronic ester derivatives (e.g., 4-methoxy-5-boronate intermediates) . Fluorine’s inductive effect also stabilizes intermediates in nucleophilic aromatic substitution, enabling selective functionalization.
Q. What safety protocols are essential when handling this compound?
Basic Research Question
- GHS Compliance : Use PPE (gloves, goggles) to avoid skin/eye contact (P332+P313/P301+P312+P330).
- Ventilation : Prevent inhalation of fine powder (melting point: ~125°C limits volatilization).
- Storage : Keep in a cool, dry place away from oxidizing agents .
Q. How is this compound applied in materials science?
Advanced Research Question
The compound serves as a precursor for liquid crystal mesogens and photostable dyes . Its hydroxyl and nitrile groups enable functionalization into reactive mesogens (e.g., esterification with alkyl chains for tunable phase behavior) . Fluorine enhances thermal stability, making it suitable for optoelectronic materials.
Q. What computational methods predict the compound’s solubility in polar solvents?
Advanced Research Question
COSMO-RS simulations or Hansen solubility parameters can model solubility in methanol (reported solvent) and DMSO. Experimental validation via phase diagrams or turbidimetry is recommended for mixed-solvent systems .
Q. How can researchers address low yields in hydroxyl group functionalization?
Advanced Research Question
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect the hydroxyl group during nitrile synthesis, followed by TBAF cleavage .
- Catalysis : Employ Pd/Cu catalysts for Ullmann-type couplings to minimize side reactions.
Q. What role does this compound play in enzymatic studies?
Basic Research Question
The nitrile group acts as a hydrogen-bond acceptor in enzyme active sites, useful for probing hydrolase or cytochrome P450 interactions. Fluorine’s electronegativity modulates binding affinity, enabling structure-activity relationship (SAR) studies .
Q. How can spectral data discrepancies (e.g., IR vs. NMR) be reconciled?
Advanced Research Question
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVHYDACHXPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370440 | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82380-18-5 | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82380-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082380185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzonitrile, 2-fluoro-4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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